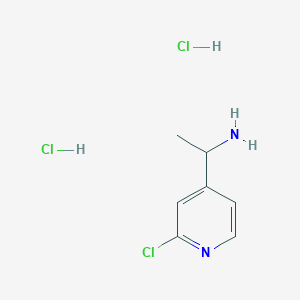

2,2-bis(ethylsulfanyl)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-bis(ethylsulfanyl)-N-methylacetamide, also known as BEMMA, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid that is soluble in many organic solvents and has a low melting point of -50 °C. BEMMA is a highly reactive compound that is used in a variety of biochemical and physiological experiments.

科学的研究の応用

Antioxidant Capacity Assessment

The compound 2,2-bis(ethylsulfanyl)-N-methylacetamide may play a role in the assessment of antioxidant capacity, particularly in ABTS/PP decolorization assays. These assays, significant in evaluating antioxidant properties, involve specific reaction pathways where antioxidants, particularly of phenolic nature, form coupling adducts with radicals like ABTS•+. The reaction pathways and the extent of coupling contribute significantly to the total antioxidant capacity, underscoring the potential relevance of compounds like 2,2-bis(ethylsulfanyl)-N-methylacetamide in these assays. However, the specificity and relevance of these reactions, especially the coupling reaction's contribution to antioxidant capacity, warrant further in-depth elucidation to fully understand and harness the potential of this compound in antioxidant capacity assessment (Ilyasov et al., 2020).

Endocrine Disruption and Mitochondrial Impact

While not directly mentioning 2,2-bis(ethylsulfanyl)-N-methylacetamide, studies on structurally similar compounds, such as DDT and DDE, have highlighted their role as endocrine disruptors in humans and wildlife. These compounds' ability to bioaccumulate and their interactions with nuclear receptors underscore the importance of understanding similar compounds' molecular structures and their potential endocrine-disrupting effects. The impact on reproductive and immune systems, mitochondrial function, and apoptosis pathways further emphasizes the need to consider such molecular interactions in environmental and health-related studies (Burgos-Aceves et al., 2021).

Toxicology and Biological Effects

The toxicological profile and biological effects of compounds related to 2,2-bis(ethylsulfanyl)-N-methylacetamide, such as acetamide and its derivatives, have been extensively reviewed. The variations in biological responses to these chemicals, reflecting their structure and usage, highlight the importance of understanding 2,2-bis(ethylsulfanyl)-N-methylacetamide's specific biological interactions and potential toxicological impacts. The environmental toxicology data for related compounds provide a basis for assessing the environmental and health implications of 2,2-bis(ethylsulfanyl)-N-methylacetamide and similar molecules (Kennedy, 2001).

特性

IUPAC Name |

2,2-bis(ethylsulfanyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS2/c1-4-10-7(11-5-2)6(9)8-3/h7H,4-5H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUFENXJEPQBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)NC)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-bis(ethylsulfanyl)-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)

![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)

![N-[1-(3-Fluorophenoxy)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2472951.png)

![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2472954.png)

![3-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2472955.png)